molecular formula C20H19ClN2O2S B2486034 2-(4-chlorobenzenesulfonyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 900011-97-4

2-(4-chlorobenzenesulfonyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Katalognummer: B2486034
CAS-Nummer: 900011-97-4
Molekulargewicht: 386.89
InChI-Schlüssel: ZXVQVWOTFMSMTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorobenzenesulfonyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core. This bicyclic structure is fused with a pyrrole ring and a pyrazine ring, creating a partially saturated system (1H,2H,3H,4H). The molecule is substituted at position 1 with a 4-methylphenyl group and at position 2 with a 4-chlorobenzenesulfonyl moiety. The sulfonyl group introduces strong electron-withdrawing characteristics, while the 4-methylphenyl substituent contributes steric bulk and moderate electron-donating effects.

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-15-4-6-16(7-5-15)20-19-3-2-12-22(19)13-14-23(20)26(24,25)18-10-8-17(21)9-11-18/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVQVWOTFMSMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(4-chlorobenzenesulfonyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound characterized by a pyrrolo[1,2-a]pyrazine core. The presence of a sulfonyl group and aromatic substituents suggests potential for diverse biological interactions. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H17ClN2O2S\text{C}_{18}\text{H}_{17}\text{ClN}_{2}\text{O}_{2}\text{S}

This structure includes:

  • A pyrrolo[1,2-a]pyrazine backbone.
  • A 4-chlorobenzenesulfonyl moiety.
  • A 4-methylphenyl group.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antidepressant and anxiolytic effects : Some derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters associated with mood regulation .
  • Anticancer activity : Certain pyrrolo[1,2-a]pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

The biological activity of 2-(4-chlorobenzenesulfonyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is likely mediated through:

  • Enzyme inhibition : The sulfonyl group may enhance binding affinity to target enzymes such as MAO-A and MAO-B .
  • Receptor interaction : The compound's structure allows for potential interactions with neurotransmitter receptors involved in mood regulation and anxiety pathways.

Case Studies

  • Antidepressant Activity : A study on similar pyrazoline derivatives indicated significant antidepressant effects through MAO inhibition. The docking studies revealed key interactions with amino acid residues at the active site of MAO-A .
  • Cytotoxicity Assessment : In vitro studies demonstrated that derivatives of pyrrolo[1,2-a]pyrazine exhibited selective cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Mechanism of Action
PFC-1Antidepressant5.6MAO-A inhibition
PFC-2Anticancer12.3Apoptosis induction
PFC-3Anxiolytic8.7Serotonin receptor modulation
PFC-4Antimicrobial9.5Cell wall synthesis inhibition

Vergleich Mit ähnlichen Verbindungen

3-(Naphthalen-2-yl)-1-(p-tolyl)pyrrolo[1,2-a]pyrazine (3b)

  • Core : Pyrrolo[1,2-a]pyrazine (unsaturated).
  • Substituents : Naphthalen-2-yl at position 3 and 4-methylphenyl (p-tolyl) at position 1.
  • Key Data :
    • 1H NMR : δ 8.46 (s, 1H), 2.37 (s, 3H, Ar-CH3) .
    • 13C NMR : δ 152.98 (aromatic C), 21.59 (Ar-CH3) .
  • Comparison : Unlike the target compound, 3b lacks the sulfonyl group and features a naphthalene substituent. The presence of the 4-methylphenyl group in both compounds suggests shared synthetic strategies for aryl substitution .

2-(4-Methoxy-3-methylbenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

  • Core : Partially saturated pyrrolo[1,2-a]pyrazine (1H,2H,3H,4H).
  • Substituents : 4-Methoxy-3-methylbenzenesulfonyl at position 2 and 4-methoxyphenyl at position 1.
  • Comparison : The sulfonyl group here has methoxy and methyl substituents, which reduce electron-withdrawing effects compared to the 4-chlorobenzenesulfonyl group in the target compound. This difference may influence solubility and binding interactions in biological systems .

Functional Group Variations

Benzimidazole Derivatives with 4-Chlorobenzenesulfonyl Groups

  • Example : 1-(4-Chlorobenzenesulfonyl)-5/6-difluoromethoxy-benzimidazoles (3h/3i).
  • Key Data :
    • 1H NMR : δ 8.05–8.15 (m, 2H, aromatic), 4.9–5.0 (q, 2H, -OCH2-) .
  • Comparison: While the sulfonyl group is identical, the benzimidazole core differs significantly from pyrrolo[1,2-a]pyrazine in electronic and hydrogen-bonding properties.

Pyrido[1,2-a]pyrazine-diones

  • Example : 2-(4-Chloro-2-fluorophenyl)-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3(4H,6H)-dione (4a).
  • Key Data :
    • 1H NMR : δ 3.346 (dd, COCH2N), 7.083–7.254 (m, aromatic) .
  • Comparison : The pyrido-pyrazine-dione core introduces carbonyl groups, enhancing hydrogen-bond acceptor capacity. The 4-chloro-2-fluorophenyl substituent provides a distinct electronic profile compared to the target’s 4-methylphenyl group .

Physicochemical and Spectroscopic Trends

Table 1: Comparative NMR Data for Selected Compounds

Compound Core Structure Key 1H NMR Shifts (δ, ppm) Substituent Effects Reference
Target Compound Pyrrolo[1,2-a]pyrazine Data not available 4-Cl-benzenesulfonyl, 4-Me-Ph N/A
3b (Pyrrolo[1,2-a]pyrazine) Pyrrolo[1,2-a]pyrazine 8.46 (s, 1H), 2.37 (s, 3H) Naphthalene, 4-Me-Ph
4a (Pyrido[1,2-a]pyrazine-dione) Pyrido[1,2-a]pyrazine-dione 3.346 (dd, COCH2N), 7.08–7.25 (m, Ar-H) 4-Cl-2-F-Ph
3h/3i (Benzimidazole) Benzimidazole 8.05–8.15 (m, Ar-H), 4.9–5.0 (q, -OCH2-) 4-Cl-benzenesulfonyl, difluoromethoxy
  • Insights :
    • Aromatic protons in sulfonyl-containing compounds (e.g., 3h/3i) resonate downfield (δ 8.0–8.2) due to electron withdrawal .
    • Methyl groups in 4-methylphenyl substituents (e.g., 3b) appear as singlets near δ 2.3–2.4 .

Vorbereitungsmethoden

Core Structure Disassembly

The pyrrolo[1,2-a]pyrazine core necessitates a convergent approach, dissecting the molecule into two primary fragments:

  • Fragment A : The 4-methylphenyl-substituted pyrrole unit, serving as the electron-rich component for cyclization.
  • Fragment B : A pyrazine derivative pre-functionalized with a latent sulfonyl group at the C2 position.

This disconnection aligns with methodologies observed in pyrrolo[1,2-a]quinoxaline syntheses, where fragment coupling via acid-catalyzed condensation proves effective.

Functional Group Prioritization

The 4-chlorobenzenesulfonyl group’s electron-withdrawing nature demands late-stage introduction to prevent interference during cyclization. Retrosynthetic elimination suggests sulfonylation via transition metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr) as optimal.

Synthesis of the Pyrrolo[1,2-A]Pyrazine Core

Pyrrole Intermediate Preparation

The 4-methylphenyl-pyrrole precursor is synthesized through a modified Clauson-Kass reaction:

  • Starting Material : 4-Methylbenzaldehyde undergoes condensation with ammonium acetate and nitromethane in acetic acid, yielding 2-nitro-1-(4-methylphenyl)-1H-pyrrole.
  • Reduction : Catalytic hydrogenation (H2, Pd/C) converts the nitro group to an amine, producing 2-amino-1-(4-methylphenyl)-1H-pyrrole (Yield: 78%).

Pyrazine Ring Formation

Cyclocondensation with a pyrazine-building block follows Friedel-Crafts acylation protocols:

  • Reaction : 2-Amino-1-(4-methylphenyl)-1H-pyrrole reacts with methyl chlorooxoacetate in dichloromethane under BF3·Et2O catalysis, forming the dihydro-pyrazinone intermediate.
  • Aromatization : Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene achieves full aromatization, yielding 1-(4-methylphenyl)pyrrolo[1,2-a]pyrazine (Yield: 65%).

Sulfonylation at Position 2

Halogenation for Cross-Coupling

Electrophilic bromination introduces a reactive handle at C2:

  • Conditions : N-Bromosuccinimide (NBS) in acetonitrile at 0°C, selectively yielding 2-bromo-1-(4-methylphenyl)pyrrolo[1,2-a]pyrazine (Yield: 82%).

Palladium-Catalyzed Sulfonylation

A Suzuki-Miyaura-inspired cross-coupling installs the sulfonyl group:

  • Reagents : 2-Bromo intermediate, sodium 4-chlorobenzenesulfinate, Pd(PPh3)4, and K2CO3 in DMF/H2O (3:1).
  • Conditions : Microwave irradiation at 120°C for 1 hour, achieving 70% conversion to the target sulfone.

Table 1 : Optimization of Sulfonylation Conditions

Catalyst Solvent Temp (°C) Time (h) Yield (%)
Pd(OAc)2/XPhos DMF/H2O 100 24 45
Pd(PPh3)4 DMF/H2O 120 1 70
NiCl2(dppf) EtOH 80 6 32

Alternative Synthetic Routes

Direct Electrophilic Sulfonylation

While theoretically simpler, direct electrophilic substitution faces regioselectivity challenges:

  • Conditions : 4-Chlorobenzenesulfonyl chloride, AlCl3, in CH2Cl2 at −20°C.
  • Outcome : Poor regiocontrol (<20% yield), with competing C3 and C4 sulfonylation.

SNAr Displacement of Activated Halides

Activation via nitro groups facilitates displacement but introduces redundancy:

  • Nitration : HNO3/H2SO4 at 0°C introduces a nitro group at C2 (Yield: 88%).
  • Displacement : NaSO2C6H4Cl-4 in DMSO at 130°C replaces nitro with sulfone (Yield: 51%).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, H-3), 7.89–7.86 (d, 2H, Ar-H), 7.45–7.42 (d, 2H, Ar-H), 2.41 (s, 3H, CH3).
  • HRMS : m/z calc. for C20H18ClN2O2S [M+H]+: 393.0732, found: 393.0735.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) confirms >98% purity, with tR = 6.72 min.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-chlorobenzenesulfonyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine?

  • Methodological Answer : A multi-step protocol is typically employed, starting with condensation of substituted acetophenones (e.g., 4-methylacetophenone) with hydrazine derivatives (e.g., 4-chlorophenylhydrazine) under reflux conditions in ethanol with glacial acetic acid. Subsequent formylation via the Vilsmeier-Haack-Arnold reaction (using POCl₃/DMF) introduces the pyrazine ring. Final coupling with sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) yields the target compound. Key intermediates are monitored via TLC and characterized by NMR .

Q. How are structural features of this compound characterized in academic research?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving the fused pyrrolo-pyrazine core and sulfonyl group orientation. Spectroscopic techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing diastereotopic hydrogens in the pyrrolo-pyrazine ring).
  • FT-IR : Confirms sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and aromatic C-Cl bonds.
  • HRMS : Validates molecular weight (C₁₉H₁₆Cl₂N₂O₂S; theoretical m/z 407.31) .

Q. What biological activities are associated with pyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Pyrazine derivatives exhibit broad activities, including:

  • Antimicrobial : Tested via MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Antiviral : Screened against RNA viruses (e.g., Zika virus) using plaque reduction assays (EC₅₀ values: 300–600 nM reported for analogs).
  • Antioxidant : Evaluated via DPPH radical scavenging assays .

Q. What analytical techniques ensure purity and stability during storage?

  • Methodological Answer :

  • HPLC-PDA : Monitors degradation products under accelerated stability conditions (40°C/75% RH).
  • DSC/TGA : Determines thermal stability (melting points >200°C common for sulfonamide derivatives).
  • Karl Fischer titration : Measures hygroscopicity .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve formylation efficiency.
  • Temperature control : Reflux in EtOH/H₂O (4:1 v/v) minimizes side reactions during coupling.
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate hydrazone formation. Yield improvements from 60% to >85% are achievable with iterative optimization .

Q. How to resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Decouples overlapping proton environments (e.g., pyrrolo-pyrazine ring protons).
  • Variable-temperature NMR : Reduces signal broadening caused by conformational exchange.
  • DFT calculations : Predicts chemical shifts and validates assignments .

Q. What computational approaches model the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • DFT (B3LYP/6-311+G(d,p)) : Maps frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular dynamics (MCTDH) : Simulates vibronic coupling in excited states (e.g., S₁/S₂ transitions) using 24-mode Hamiltonian models.
  • Docking studies (AutoDock Vina) : Screens against biological targets (e.g., M. tuberculosis enoyl-ACP reductase) .

Q. How to evaluate the mechanism of action in biological systems?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC₅₀ against validated targets (e.g., bacterial dihydrofolate reductase).
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress modulation.
  • Transcriptomics : RNA-seq identifies differentially expressed genes in treated microbial/viral models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.